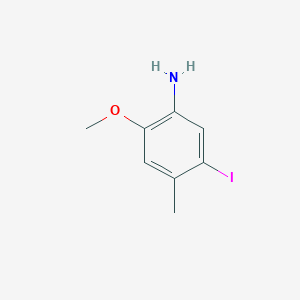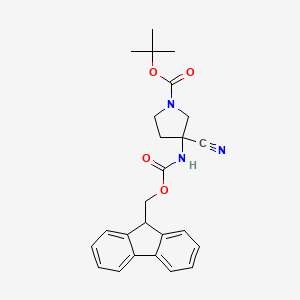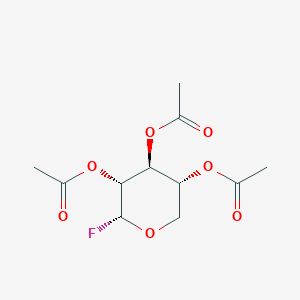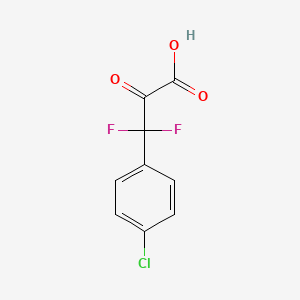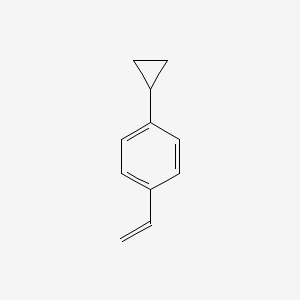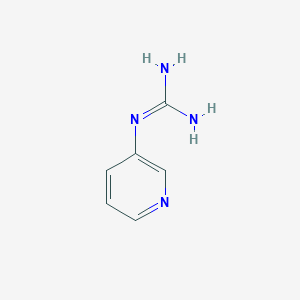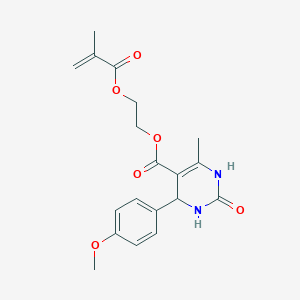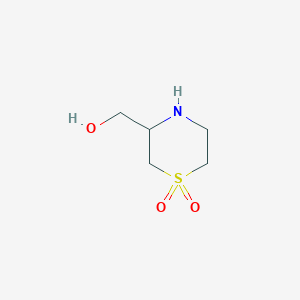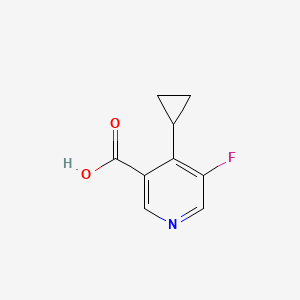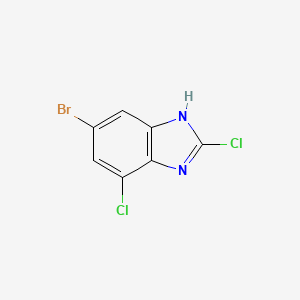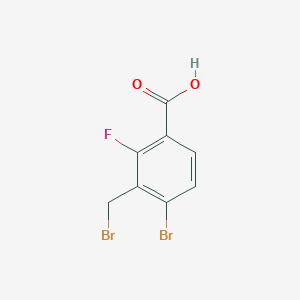
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, bromomethyl, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom at the 4-position. This is followed by a bromomethylation reaction to add the bromomethyl group at the 3-position. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst under controlled temperature and pressure to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product. Industrial methods also emphasize the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehalogenated benzoic acid derivatives.
科学的研究の応用
4-Bromo-3-(bromomethyl)-2-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: Researchers use it to study the effects of halogenated benzoic acids on biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of
特性
分子式 |
C8H5Br2FO2 |
|---|---|
分子量 |
311.93 g/mol |
IUPAC名 |
4-bromo-3-(bromomethyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-5-6(10)2-1-4(7(5)11)8(12)13/h1-2H,3H2,(H,12,13) |
InChIキー |
UIMGBRVFSVIBBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)F)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



